molecular formula C15H12BrClN2O B3955327 2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol

2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol

Cat. No.: B3955327
M. Wt: 351.62 g/mol
InChI Key: JBAJCNIIEZQOCL-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol is a pyrazoline derivative featuring a bromophenyl group at position 5 and a 4-chlorophenol moiety at position 2. The compound’s structure combines halogenated aromatic systems (Br and Cl), which are known to enhance bioactivity by influencing electronic properties and intermolecular interactions .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAJCNIIEZQOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol typically involves the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazoline derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Characterization Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazoline ring and substituent positions .
  • HPLC: Purity (>95%) is verified for compounds like 4-{5-(4-bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid .
  • Mass Spectrometry : FAB Mass (m/z) and LC/MS data validate molecular weights (e.g., m/z 381.08 for a related compound) .

Structural and Functional Comparison with Analogues

Halogen Substituent Effects

Compound Name Substituents (Position) Key Properties/Activities Reference
Target Compound 4-Bromophenyl (5), 4-Cl-phenol (2) Theoretical bioactivity inferred from SAR -
4-{5-(4-Bromophenyl)-3-[4-(4-Cl-phenyl)...} (25) 4-Bromophenyl, 4-Cl-phenyl 27% yield; >95% purity
2-[3-(4-Br-phenyl)propan-3-one]-5-(4-Cl-phenyl) 4-Bromophenyl, 4-Cl-phenyl Anti-inflammatory (59.5%)
5-(4-Br-phenyl)-3-(4-F-phenyl)-1-phenyl... 4-Bromophenyl, 4-F-phenyl Crystallographic data reported

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to chlorine, as seen in the superior anti-inflammatory activity (61.9%) of bromophenyl-oxadiazole derivatives .
  • Phenol vs.

Isostructural Comparisons

highlights isostructural chloro and bromo derivatives of thiazole-pyrazoline hybrids. For example:

  • 4-(4-Chlorophenyl)thiazole derivative : Exhibits antimicrobial activity due to chlorine’s electronegativity enhancing dipole interactions .
  • Bromo analogue : Larger van der Waals radius may improve binding to hydrophobic enzyme pockets .

Computational and Crystallographic Insights

  • SHELX Software: Used for refining crystal structures of analogues, e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol
Reactant of Route 2
2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol

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